REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)(=[O:4])=[O:3].[C:11](#[N:14])[CH:12]=[CH2:13]>CO>[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][N:8]([CH2:13][CH2:12][C:11]#[N:14])[CH2:7][CH2:6]1)(=[O:4])=[O:3]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CCNCC1
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Name
|
|
Quantity
|
0.402 mL
|
Type
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reactant
|
Smiles
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C(C=C)#N
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Name
|
|
Quantity
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11 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated in vacuo
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Type
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ADDITION
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Details
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the resulting residue diluted with 5 mL of water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers are dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue is purified over silica (2% MeOH in CH2Cl2)
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Name
|
|
Type
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product
|
Smiles
|
CS(=O)(=O)N1CCN(CC1)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |